molecular formula C8H13ClO2 B2720393 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 123790-13-6; 195812-66-9

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No.: B2720393
CAS No.: 123790-13-6; 195812-66-9
M. Wt: 176.64
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring a methoxy (-OCH₃) substituent at the 4-position and a reactive carbonyl chloride (-COCl) group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives. Its methoxy group imparts electron-donating effects, modulating reactivity and stability compared to non-substituted or alkyl-substituted analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-Ethylcyclohexane-1-carbonyl Chloride
  • Structure : Ethyl (-CH₂CH₃) substituent at the 4-position.
  • Molecular Formula : C₉H₁₅ClO (MW: 174.67 g/mol) .
  • Comparison :
    • The ethyl group is sterically bulkier and electron-donating via inductive effects but less so than methoxy.
    • Reduced reactivity in nucleophilic acyl substitution compared to the methoxy analog due to weaker electron donation.
    • Higher lipophilicity, making it more suitable for hydrophobic applications .
4-Methoxycyclohexane-1-sulfonyl Chloride
  • Structure : Sulfonyl chloride (-SO₂Cl) at the 1-position.
  • Molecular Formula : C₇H₁₃ClO₃S (MW: 212.69 g/mol) .
  • Comparison :
    • Sulfonyl chlorides are less electrophilic than carbonyl chlorides, favoring sulfonylation over acylation.
    • The methoxy group similarly enhances stability but directs reactivity toward sulfonate ester formation.
    • Applications diverge: sulfonyl chlorides are used in surfactants or sulfonamide drugs, whereas acyl chlorides target amide/ester synthesis .
Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride
  • Structure: Amino (-NH₂) substituent at the 4-position, esterified carboxyl group.
  • Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol) .
  • Comparison: The amino group introduces basicity, enabling salt formation (hydrochloride) for improved water solubility. Reactivity shifts toward peptide coupling or Schiff base formation rather than acylation. Pharmaceutical applications (e.g., prodrugs) are more common due to enhanced bioavailability .

Functional Group Comparisons

Compound Functional Group Key Reactivity Typical Applications
4-Methoxycyclohexane-1-carbonyl chloride -COCl Nucleophilic acyl substitution Amide/ester synthesis, agrochemicals
4-Ethylcyclohexane-1-carbonyl chloride -COCl Moderate acyl substitution Hydrophobic intermediates, polymers
4-Methoxycyclohexane-1-sulfonyl chloride -SO₂Cl Sulfonylation Surfactants, sulfonamide drugs
Methyl 4-aminocyclohexane-1-carboxylate HCl -COOCH₃, -NH₂·HCl Amidation, salt formation Pharmaceuticals, chiral auxiliaries

Electronic and Steric Effects

  • Methoxy vs. Ethyl :
    • Methoxy’s strong electron donation via resonance increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
    • Ethyl’s inductive electron donation is weaker, resulting in slower reaction kinetics but better stability under acidic conditions .
  • Carbonyl vs. Sulfonyl Chlorides :
    • Carbonyl chlorides are more reactive toward nucleophiles due to higher electrophilicity, while sulfonyl chlorides require harsher conditions (e.g., elevated temperatures) .

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